![molecular formula C14H14N4O2S B2552962 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid CAS No. 1775329-52-6](/img/structure/B2552962.png)
4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid
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Overview
Description
4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid, also known as PTY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid involves the inhibition of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid can also modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. It can also modulate the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one of the limitations of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid research, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and bioavailability. Additionally, 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid could be used as a tool for studying various signaling pathways and gene expression patterns in cells.
Synthesis Methods
The synthesis of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid involves the reaction of 4-(3-pyridyl)-2-amino-5-pyrimidinecarboxylic acid with thioacetic acid followed by cyclization with formaldehyde. The reaction yields 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid as a white crystalline solid with a melting point of 240-242°C.
Scientific Research Applications
4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been widely studied for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been investigated for its neuroprotective effects, as it can reduce oxidative stress and prevent neuroinflammation.
properties
IUPAC Name |
4-pyridin-3-yl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCNYKBVSLVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
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